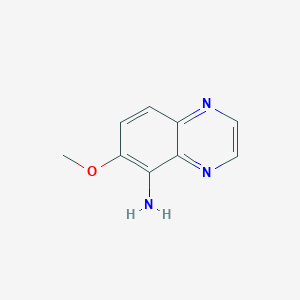

6-Methoxyquinoxalin-5-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9N3O |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

6-methoxyquinoxalin-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-7-3-2-6-9(8(7)10)12-5-4-11-6/h2-5H,10H2,1H3 |

InChI-Schlüssel |

RFISOTMSBVCIHI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=NC=CN=C2C=C1)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6 Methoxyquinoxalin 5 Amine and Analogous Aminoquineoxaline Derivatives

Foundational Principles of Quinoxaline (B1680401) Core Synthesis

The construction of the fundamental quinoxaline ring system, a benzopyrazine, is most classically achieved through the condensation of an aromatic diamine with a dicarbonyl compound. This approach and related cyclization strategies remain the bedrock of quinoxaline synthesis.

Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives and Dicarbonyl Compounds

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This method, independently reported by Körner and Hinsberg in 1884, provides a straightforward and versatile route to a wide array of quinoxaline derivatives. udayton.edu The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline.

The versatility of this reaction is demonstrated by the variety of dicarbonyl synthons that can be employed, including α-diketones, α-ketoesters, and their surrogates like α-haloketones and α-hydroxyketones. udayton.edu Over the years, numerous modifications have been developed to improve reaction conditions, yields, and environmental friendliness. These advancements include the use of various catalysts and reaction media, moving from harsh conditions to more sustainable approaches. nih.gov Green chemistry principles have been increasingly applied, utilizing catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media or employing solvent-free conditions. nih.gov

Below is a table summarizing various catalytic systems and conditions for the synthesis of quinoxalines via condensation reactions:

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Glycerol/Water | - | 90 °C | 4–6 min | 85–91 | nih.gov |

| Iodine (I₂) | DMSO | Room Temp. | 12 h | 80–90 | nih.gov |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | - | 85–91 | nih.gov |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 20 min | 80–98 | nih.gov |

| Hexafluoroisopropanol (HFIP) | - | Room Temp. | 20 min | 95 | nih.gov |

| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | nih.gov |

Cyclization Strategies for Benzopyrazine Ring Formation

Beyond the classical condensation, other cyclization strategies are employed to construct the benzopyrazine ring of quinoxalines. Oxidative cyclization of α-hydroxy ketones with 1,2-diamines represents a significant pathway. nih.gov This method often utilizes an oxidizing agent to facilitate the in-situ formation of the dicarbonyl species or to promote the final aromatization step.

Another important strategy involves the metal-catalyzed cyclization of imines and azides. nih.gov These methods offer alternative disconnection approaches for accessing the quinoxaline scaffold. Furthermore, the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols, catalyzed by manganese pincer complexes, presents a sustainable route where water and hydrogen gas are the only byproducts. nih.govmdpi.com This process involves the initial dehydrogenation of the diol to form a dicarbonyl intermediate, which then undergoes condensation and subsequent dehydrogenation to yield the quinoxaline product. nih.govmdpi.com Tandem reactions, such as a C-C bond formation followed by a 5-endo-dig cyclization, have also been reported for the synthesis of fused quinoxaline systems like furo[2,3-b]quinoxalines. researchgate.net

Specialized Synthetic Routes for Methoxy- and Amino-Substituted Quinoxalines

The synthesis of specifically substituted quinoxalines like 6-Methoxyquinoxalin-5-amine requires regioselective methods for the introduction of the desired functional groups onto the preformed quinoxaline scaffold or the use of appropriately substituted precursors.

Regioselective Introduction of Methoxy (B1213986) Functionality into the Quinoxaline System

The introduction of a methoxy group onto the quinoxaline scaffold can be achieved through several strategic approaches, depending on the desired position of the substituent.

For substitution on the pyrazine (B50134) ring, nucleophilic aromatic substitution (SNAr) is a common strategy. For instance, a chloro-substituted quinoxaline can serve as a precursor. The reaction of a 2-chloroquinoxaline (B48734) derivative with methanol (B129727) in the presence of a phase transfer catalyst like triethyl-benzyl ammonium chloride (TEBAC) can yield the corresponding 2-methoxyquinoxaline. nih.gov

To introduce a methoxy group onto the benzene (B151609) ring of the quinoxaline system, it is often more practical to start with a pre-functionalized o-phenylenediamine. For example, the synthesis of 7-methoxy-2,3-disubstituted quinoxalines can be accomplished starting from the commercially available 5-methoxy-2-nitroaniline. nih.gov This precursor undergoes reduction of the nitro group to an amine, followed by the classical condensation reaction with a 1,2-dicarbonyl compound to yield the desired methoxy-substituted quinoxaline. This approach ensures the regioselective placement of the methoxy group at what will become the 6- or 7-position of the quinoxaline core, depending on the substitution pattern of the diamine.

A study on the photocycloaddition of (E)-2-(3,4-dimethoxystyryl)-quinoxaline highlights the influence of methoxy groups on the photochemical behavior of quinoxaline derivatives, although this specific reaction focuses on a substituent attached to the quinoxaline ring rather than direct methoxylation of the core. tsijournals.com

Methodologies for Amination of Quinoxaline Scaffolds

The introduction of an amino group onto the quinoxaline ring is a key step in the synthesis of compounds like this compound. Similar to methoxylation, nucleophilic aromatic substitution is a viable method. Halo-substituted quinoxalines, particularly those activated by electron-withdrawing groups, can react with amines to produce aminoquinoxalines. For example, 6-fluoroquinoxalines have been shown to undergo nucleophilic substitution with various amines under microwave irradiation to afford 6-aminoquinoxaline (B194958) derivatives.

A more direct approach is the C-H amination of the quinoxaline core. A facile and environmentally friendly photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been developed. dntb.gov.ua This reaction proceeds in the absence of metals, strong oxidants, or external photocatalysts, using air as the sole oxidant at room temperature to yield a range of 3-aminoquinoxaline-2(1H)-ones in high yields. dntb.gov.ua While this method functionalizes the C3 position, it showcases a modern approach to direct amination of the quinoxaline system.

For the synthesis of 6-amino-5-bromoquinoxaline, a multi-step sequence starting from 4-nitrobenzene-1,2-diamine has been reported, involving cyclization, hydrogenation of the nitro group to an amine, and subsequent bromination. researchgate.net This highlights a strategy where the amino group is derived from a nitro precursor.

Multi-Component Reactions and Expedited One-Pot Syntheses of Substituted Quinoxalines

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the rapid and efficient construction of complex molecules, including substituted quinoxalines. nih.gov These strategies offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One such example is a three-component synthesis of quinoxaline-2-thiones from readily accessible o-phenylenediamines, aryl ketones, and elemental sulfur. This method can be extended to produce 2,3-dicarbo-substituted quinoxalines when α-substituted acetophenones are used.

Another approach involves the one-pot, two-step, cyanide-mediated sequential reactions of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions to afford 2-aminoquinoxalines in high yields. Furthermore, a one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines has been developed through an acid-catalyzed reaction involving imine formation, followed by cyclization and air oxidation. nih.gov These examples underscore the utility of MCRs and one-pot procedures in streamlining the synthesis of functionalized quinoxaline derivatives.

Sustainable and Green Chemistry Paradigms in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives, including this compound, has increasingly moved towards sustainable and green chemistry principles. These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, representing a significant shift from classical synthetic methods that often require harsh conditions and toxic reagents.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering substantial benefits over conventional heating methods. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, higher yields, and improved product purity. nih.gove-journals.in

The application of microwave irradiation in quinoxaline synthesis has been shown to provide a fast, efficient, and environmentally benign alternative to traditional protocols. e-journals.inudayton.edu Researchers have successfully synthesized a variety of quinoxaline derivatives by condensing 1,2-diamines with 1,2-dicarbonyl compounds under microwave heating, often in solvent-free conditions. e-journals.in This method not only accelerates the reaction but also simplifies the work-up procedure, making it a cleaner process. e-journals.in

Studies have demonstrated that these reactions can be completed in as little as 3 to 5 minutes, achieving excellent yields of 80-90%. e-journals.inudayton.edu The efficiency of microwave-assisted synthesis is further enhanced when combined with the use of solid supports like acidic alumina (B75360), which can act as a catalyst while providing a solvent-free reaction medium. scispace.com For instance, the condensation of benzil (B1666583) with 1,2-diaminobenzene on acidic alumina under microwave irradiation yielded the corresponding quinoxaline in 80-86% yield. scispace.com

The key advantages of this methodology include:

Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. e-journals.in

High Yields: Microwave heating frequently leads to higher product yields compared to traditional methods. researchgate.net

Energy Efficiency: Direct and uniform heating of the sample is more energy-efficient. nih.gov

Greener Conditions: The ability to perform reactions without a solvent reduces chemical waste. e-journals.inudayton.edu

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxalines

| Reactants | Method | Catalyst/Support | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil & 1,2-Diaminobenzene | Microwave | Acidic Alumina | 3 min | 80-86 | scispace.com |

| Diamines & Dicarbonyls | Microwave | None (Solvent-free) | 3.5 min | 80-90 | e-journals.in |

| α-hydroxyketones & 1,2-diamines | Microwave | Manganese(IV) Dioxide | 1 min | N/A | researchgate.net |

| 1,2-diaminobenzene & benzil | Conventional | Refluxing Ethanol | 2-12 h | 34-85 | scispace.com |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic protocols that eliminate the need for both catalysts and solvents is a primary goal of green chemistry. Such approaches significantly reduce the environmental impact and cost of chemical synthesis. For quinoxaline derivatives, several highly efficient catalyst-free and solvent-free methods have been reported.

One remarkable protocol describes the synthesis of quinoxalines via a rapid cyclocondensation of aryl diamines and 1,2-dicarbonyl compounds in methanol at room temperature, achieving high yields in just one minute without any catalyst. researchgate.net While this method uses a solvent, other researchers have focused on entirely solvent-free conditions. For example, solid-state synthesis by simply grinding the reactants together using a mortar and pestle at room temperature has proven effective, particularly when using a recyclable solid acid catalyst. tandfonline.com

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of quinoxaline derivatives. This method allows for reactions to be carried out at room temperature, often without a catalyst, providing high yields in shorter reaction times compared to traditional stirring methods. scielo.br

The benefits of these catalyst-free and solvent-free approaches are numerous:

Simplicity: The experimental setup and work-up procedures are greatly simplified. ias.ac.in

Environmental Friendliness: These methods generate minimal waste, aligning with the principles of green chemistry. tandfonline.com

High Purity: Products are often obtained in high purity, reducing the need for extensive purification steps. tandfonline.com

Application of Recyclable and Heterogeneous Catalysts in Quinoxaline Formation

The use of recyclable and heterogeneous catalysts is a cornerstone of sustainable synthesis, as it addresses issues of catalyst waste, cost, and separation from the product. In quinoxaline synthesis, a wide array of such catalysts have been explored, demonstrating high efficiency and reusability.

Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, typically through simple filtration. nih.govrsc.org This allows the catalyst to be recovered and reused for multiple reaction cycles without a significant loss of activity. ias.ac.in

Examples of recyclable and heterogeneous catalysts used in quinoxaline synthesis include:

Alumina-Supported Heteropolyoxometalates: These catalysts have been used for quinoxaline synthesis at room temperature, showing high yields and the ability to be recycled. nih.govresearchgate.net

Sulfated Polyborate: This inexpensive and environmentally benign catalyst, prepared from boric acid, has been effectively used for the rapid, solvent-free synthesis of quinoxalines with high yields. ias.ac.in

Nano-catalysts: Various nanoparticles, such as monoclinic zirconia (ZrO2), silica (B1680970) nanoparticles, and magnetic iron oxide-based catalysts (e.g., nano-kaoline/BF3/Fe3O4), have been employed. rsc.org These materials offer a large surface area and high catalytic activity, and they can be easily recovered and reused. rsc.org For instance, nano ZrO2 was reported to be reusable for up to five cycles without a significant drop in catalytic performance. rsc.org

Cellulose (B213188) Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid has been used for the efficient synthesis of quinoxalines under solvent-free, grinding conditions at room temperature. tandfonline.com

Table 2: Performance of Various Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Reactants | Yield (%) | Catalyst Reusability | Reference |

|---|---|---|---|---|---|

| Alumina-Supported CuH2PMo11VO40 | Toluene, 25°C, 120 min | o-phenylenediamine & Benzil | 92 | N/A | nih.govresearchgate.net |

| Sulfated Polyborate | Solvent-free, 80°C | o-phenylenediamine & Benzil | High | Recyclable without significant loss in activity | ias.ac.in |

| Nano ZrO2 | N/A | Diamines & Dicarbonyls | High | Up to 5 cycles | rsc.org |

| Cellulose Sulfuric Acid | Solvent-free, Grinding, RT | Diamines & Dicarbonyls | Good to Excellent | Reusable for at least 3 additional times | tandfonline.com |

| H5PW6Mo4V2O40·14H2O | Ethanol:Water, Reflux | o-phenylenediamine & Benzils | Excellent | Reusable | tandfonline.com |

Chromatographic and Spectroscopic Techniques for Isolation and Elucidation of Novel this compound Analogues

The isolation and structural elucidation of novel quinoxaline analogues, including derivatives of this compound, rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating complex reaction mixtures, purifying the target compounds, and confirming their chemical structures.

Chromatographic Techniques:

Chromatography is the primary tool for the separation and purification of newly synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of quinoxaline derivatives. nih.gov Reversed-phase HPLC, often coupled with a C18 column, is effective for separating compounds based on their polarity. nih.gov The use of a diode-array detector (DAD) provides UV-visible spectra of the eluting compounds, which aids in their identification and purity assessment. nih.gov

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS): For volatile quinoxaline derivatives, GLC and GC-MS are powerful analytical tools. tandfonline.com These techniques separate compounds in the gas phase and can provide detailed structural information through mass spectrometry, which analyzes the fragmentation patterns of the molecules. researchgate.net

Spectroscopic Techniques:

Once a compound is isolated and purified, its structure is determined using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for the structural elucidation of organic molecules. ias.ac.in These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the structure of novel quinoxaline analogues.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing non-volatile compounds. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural details. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ias.ac.in

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used in conjunction with chromatography for detection and quantification. nih.gov

The concerted use of these techniques is crucial for the unambiguous characterization of novel this compound analogues, ensuring the correct assignment of their chemical structures. researchgate.net

Reaction Chemistry and Transformative Potential of 6 Methoxyquinoxalin 5 Amine Scaffolds

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Nucleus

The quinoxaline nucleus possesses a dual reactivity profile. The benzene (B151609) ring is generally more susceptible to electrophilic attack, while the pyrazine (B50134) ring is prone to nucleophilic substitution. researchgate.netrsc.org The presence of the strongly electron-donating amino group at the C5 position and the moderately electron-donating methoxy (B1213986) group at the C6 position significantly influences this reactivity.

Electrophilic Aromatic Substitution: The amino and methoxy groups are ortho-, para-directing and strongly activate the benzene portion of the quinoxaline ring towards electrophilic aromatic substitution. Due to steric hindrance from the fused pyrazine ring and the adjacent methoxy group, electrophilic attack is most likely to occur at the C7 and C8 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH2 | C5 | Strongly Activating | Ortho, Para |

| -OCH3 | C6 | Activating | Ortho, Para |

Given the positions of the existing functional groups, the C7 and C8 positions are most activated for electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed at these positions, leading to a variety of substituted 6-methoxyquinoxalin-5-amine derivatives.

Nucleophilic Aromatic Substitution: The pyrazine ring of the quinoxaline nucleus is inherently electron-deficient and thus susceptible to nucleophilic attack. However, the presence of the electron-donating amino and methoxy groups on the benzene ring can decrease the electrophilicity of the pyrazine ring, making nucleophilic aromatic substitution more challenging compared to unsubstituted quinoxaline. nih.govwikipedia.org Nucleophilic substitution reactions on the pyrazine ring of similar quinoxaline derivatives have been reported, often requiring strong nucleophiles and potentially harsh reaction conditions. nih.gov It has been noted that 2-chloroquinoxaline (B48734) preferentially undergoes SNAr of the chlorine atom over vicarious nucleophilic substitution of hydrogen. researchgate.netrsc.org

Oxidation and Reduction Pathways of Quinoxaline Derivatives

The redox behavior of quinoxaline derivatives is a key aspect of their chemical reactivity. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which in turn can modify the reactivity of the quinoxaline scaffold. Conversely, the pyrazine ring can be reduced to afford dihydro- or tetrahydroquinoxalines.

Oxidation: The oxidation of the nitrogen atoms in the pyrazine ring of quinoxaline derivatives can be achieved using various oxidizing agents. The resulting quinoxaline N-oxides are valuable intermediates in organic synthesis. For instance, the oxidation of substituted quinoxalines can lead to the formation of 1,4-dioxides, which can undergo further transformations. researchgate.net The presence of the electron-donating amino and methoxy groups in this compound would likely facilitate the oxidation of the pyrazine nitrogens. The oxidation of dihydroquinoxalines to quinoxalines is also a common transformation, often occurring under aerobic conditions. chim.it

Reduction: The quinoxaline ring can be reduced under various conditions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can lead to the formation of 1,2,3,4-tetrahydroquinoxalines. acs.org The electrochemical reduction of quinoxaline derivatives has also been studied, revealing that the process often involves a single-electron transfer and has a radical nature. abechem.com The electron-donating substituents on the benzene ring of this compound would be expected to make the reduction of the pyrazine ring more difficult compared to unsubstituted quinoxaline.

Strategic Functional Group Interconversions Involving Amine and Methoxy Moieties

The amine and methoxy groups of this compound offer valuable handles for further chemical modifications through functional group interconversions.

Reactions of the Amine Group: The primary aromatic amine at the C5 position can undergo a variety of transformations. One of the most important reactions of primary aromatic amines is diazotization . organic-chemistry.orgbyjus.comchemicalnote.com Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would yield a diazonium salt. This diazonium salt can then be converted into a wide range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others, thus providing a versatile route for the synthesis of diverse quinoxaline derivatives. organic-chemistry.orgyoutube.com

Reactions of the Methoxy Group: The methoxy group at the C6 position can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in natural product and medicinal chemistry. wikipedia.org Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong nucleophiles like thiolates are often employed for the O-demethylation of aryl methyl ethers. nih.govchem-station.comias.ac.inreddit.com The resulting 5-amino-quinoxalin-6-ol would be a valuable intermediate for further derivatization, for example, through etherification or esterification of the newly formed hydroxyl group.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The this compound scaffold can be further elaborated to create more complex molecular architectures with potentially enhanced biological activities.

The primary amino group of this compound can readily react with aldehydes or ketones to form imines, also known as Schiff bases. nih.govprimescholars.combepls.com This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. The formation of Schiff bases introduces a new point of diversity into the molecule, allowing for the incorporation of a wide variety of substituents depending on the carbonyl compound used. These Schiff bases can themselves be valuable intermediates or the final target molecules.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | 6-Methoxy-N-(aryl/alkyl-methylene)quinoxalin-5-amine |

| This compound | Ketone (R-CO-R') | 6-Methoxy-N-(aryl/alkyl-ethylidene)quinoxalin-5-amine |

Hybrid molecules that combine two or more pharmacophoric units are of great interest in medicinal chemistry. The this compound scaffold can be used to construct such hybrid architectures. For example, the amino group can be transformed into an azide via diazotization followed by treatment with sodium azide. This azide can then participate in a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, or it can be used in the synthesis of other heterocyclic systems. nih.gov

Another approach involves the synthesis of quinoxaline-isoxazole hybrids. researchgate.net While direct synthesis from this compound might require multiple steps, the general strategy often involves the reaction of a quinoxaline derivative bearing a suitable functional group with a precursor for the isoxazole ring. The construction of such hybrid molecules significantly increases the chemical space and allows for the exploration of new biological activities. mdpi.com

Quinoxaline derivatives, with their nitrogen atoms, are excellent ligands for the coordination of transition metal ions. tandfonline.comisca.in The nitrogen atoms of the pyrazine ring, and potentially the nitrogen of the amino group of this compound, can act as donor atoms to form stable complexes with a variety of metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The formation of Schiff base derivatives of aminoquinoxalines further enhances their chelating ability, leading to the formation of well-defined metal complexes with diverse geometries, including tetrahedral, square-planar, and octahedral structures. researchgate.net These metal complexes often exhibit interesting electronic, magnetic, and catalytic properties, and have been investigated for their potential applications in various fields. rsc.org

Advanced Research Applications of Quinoxaline Derivatives in Functional Materials and Chemical Biology

Quinoxaline (B1680401) Derivatives as Chemical Probes and Sensory Materials

Applications as pH Sensors and Bio-Imaging Agents

Quinoxaline derivatives are widely investigated for their optical properties, making them suitable for various applications in sensing and imaging. mdpi.com Their photoactive and biocompatible nature has led to their use as chemosensors for detecting anions, cations, and biologically significant targets. mdpi.com

The core mechanism often involves the protonation and deprotonation of the nitrogen atoms within the quinoxaline heterocycle, which alters the electronic structure and, consequently, the photophysical properties of the molecule. rsc.org This ability to change optical characteristics in response to pH has been harnessed to create both colorimetric and fluorescent pH indicators. mdpi.comrsc.org For instance, a synthesized N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine probe demonstrated a clear colorimetric response in a working pH range of 0.7–2.7, allowing for naked-eye detection of strongly acidic conditions. rsc.org

Researchers have developed water-soluble quinoxaline derivatives for pH measurements in acidic aqueous media (pH < 5), a range where many common indicators are insensitive. mdpi.com A push-pull quinoxaline, QC1, featuring (3-aminopropyl)amino residues, serves as a dual optical chemosensor, exhibiting shifts in both its absorption and emission bands in response to pH changes. mdpi.comresearchgate.net These spectral changes are often distinct enough to be observed visually, facilitating rapid, semi-quantitative analysis without sophisticated instrumentation. researchgate.net The significant fluorescence properties of some quinoxaline derivatives, characterized by high quantum yields, further enhance their utility as probes in bio-imaging. researchgate.net

Molecular Mechanisms of Bioactivity (Excluding Clinical Outcomes)

The quinoxaline scaffold is a key pharmacophore in drug discovery, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects. benthamdirect.comnih.gov These activities stem from their ability to interact with various biological targets and modulate cellular pathways.

Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes implicated in different diseases.

α-Amylase and α-Glucosidase Inhibition: Certain quinoxaline derivatives show significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. researchgate.netnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net For example, a series of 1,2,4-triazolo[4,3-a]quinoxalines demonstrated moderate to good inhibitory activity, with one N-allyl derivative showing higher inhibition against α-glucosidase than the standard drug, acarbose. researchgate.net Another study on quinoxaline–isoxazole hybrids found a compound (5c) with a nitro substitution that exhibited α-glucosidase inhibition about three-fold more potent than acarbose. nih.gov

Table 1: Inhibition of α-Amylase and α-Glucosidase by Quinoxaline Derivatives

| Derivative Type | Target Enzyme | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| N-allyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxalin-1-amine (10a) | α-Glucosidase | 3.46 ± 0.06 µM | Acarbose | 4.27 ± 0.06 µM |

| N-allyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxalin-1-amine (10a) | α-Amylase | 6.89 ± 0.09 µM | Acarbose | 5.90 ± 0.09 µM |

| Quinoxaline–isoxazole hybrid (5c) | α-Glucosidase | 15.2 ± 0.3 μM | Acarbose | 49.3 ± 1.1 μM |

| 2-aryl quinoxaline (14) | α-Glucosidase | 198.21 nM | Standard Inhibitors | Not Specified |

| 2-aryl quinoxaline (14) | α-Amylase | 294.35 nM | Standard Inhibitors | Not Specified |

Histone Deacetylase (HDAC) Inhibition: HDAC enzymes are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. frontiersin.org Several novel series of quinoxaline derivatives have been designed and synthesized as potent HDAC inhibitors. frontiersin.orgnih.gov Guided by pharmacophoric features of known inhibitors, these compounds have shown promising anti-proliferative activities against cancer cell lines. nih.govresearchgate.net One study identified a compound (6c) that exhibited strong inhibitory activity against HDAC1, HDAC4, and HDAC6, with IC50 values in the low micromolar range, comparable to the reference drug SAHA (suberoylanilide hydroxamic acid). nih.gov Another series based on a 3-(benzazol-2-yl)quinoxaline framework also yielded potent HDAC inhibitors. nih.gov

Table 2: HDAC Inhibition by Representative Quinoxaline Derivatives

| Compound | HDAC1 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | Reference Drug (SAHA) IC50 |

|---|---|---|---|---|

| Quinoxaline Derivative (6c) | 1.76 µM | 1.39 µM | 3.46 µM | 0.86 µM (HDAC1), 0.97 µM (HDAC4), 0.93 µM (HDAC6) |

| Quinazoline Derivative (1) | 31 nM | Not Specified | 16 nM | Not Specified |

| Quinazoline Derivative (2) | 37 nM | Not Specified | 25 nM | Not Specified |

NADPH-quinone oxidoreductase (NQO1) Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that is often overexpressed in cancer cells. While some quinoline-based compounds are substrates for NQO1, others act as inhibitors. researchgate.net The inhibition of NQO1 can be a strategy to potentiate the effects of certain anticancer agents. Although specific studies on quinoxaline derivatives as NQO1 inhibitors are less common, related heterocyclic structures like 4-aminoquinazolines have been evaluated for their ability to induce NQO1. nih.gov The development of potent and selective NQO1 inhibitors from novel chemical scaffolds remains an active area of research. rsc.org

Quinoxaline derivatives possess anti-inflammatory properties, often attributed to their ability to inhibit inflammatory modulators. benthamdirect.comnih.gov A study on a series of imidazo[1,2-a]quinoxalines demonstrated that these compounds could impair both the production and action of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov These derivatives were found to dose-dependently prevent TNF-α-triggered cell death. nih.gov The mechanism was linked to the inhibition of phosphodiesterase 4 (PDE4) enzymes, which leads to an increase in intracellular cAMP and subsequent suppression of TNF-α mRNA transcription. nih.gov This highlights the potential of the quinoxaline scaffold in developing agents that target inflammatory pathways.

The anticancer activity of quinoxaline derivatives is often linked to their interaction with specific cellular targets and their ability to modulate intracellular signaling pathways. Many derivatives function as protein kinase inhibitors, targeting receptors like VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and proliferation. ekb.egekb.egekb.eg

One significant mechanism involves the disruption of microtubule dynamics. A series of novel quinoxaline derivatives were found to inhibit tubulin polymerization, leading to a collapse of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov

Furthermore, these compounds can induce apoptosis by modulating mitochondrial function and promoting the generation of reactive oxygen species (ROS). nih.gov The induction of ROS creates oxidative stress, which damages cellular components and activates apoptotic pathways. The antibacterial action of some quinoxaline 1,4-di-N-oxide derivatives is also believed to involve bioreduction of the molecule, which generates ROS and causes DNA damage. mdpi.com

Quinoxaline and its 1,4-di-N-oxide (QdNOs) derivatives have shown potent activity against a range of protozoan parasites and helminths, including those responsible for malaria, Chagas disease, leishmaniasis, and schistosomiasis. researchgate.netnih.gov The N-oxide groups are often crucial for their biological activity. frontiersin.org

The antiparasitic mechanism is frequently linked to the induction of oxidative stress. researchgate.net For instance, the antiplasmodial activity of certain primaquine-quinoxaline hybrids is exerted by generating high levels of oxidative stress. researchgate.net In Trypanosoma cruzi, the mechanism is thought to involve a reductive metabolism of the quinoxaline derivative. nih.gov Similarly, in Entamoeba histolytica, quinoxaline derivatives induce oxidative stress and inhibit key enzymes in the parasite's redox homeostasis system, such as thioredoxin reductase. frontiersin.org For other parasites, the mechanism may involve targeting parasitic redox systems or inhibiting enzymes like trypanothione reductase. frontiersin.orgasm.org These findings underscore the potential of quinoxalines as lead compounds for developing new antiparasitic drugs with novel mechanisms of action. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Methoxyquinoxalin 5 Amine Chemistry

Exploration of Novel Synthetic Pathways for Structural Diversity in Quinoxaline (B1680401) Amines

The future development of 6-Methoxyquinoxalin-5-amine chemistry is intrinsically linked to the innovation of synthetic methodologies that can generate a wide array of its derivatives. While classical condensation reactions of o-phenylenediamines with 1,2-dicarbonyl compounds have been the cornerstone of quinoxaline synthesis, contemporary research is focused on more sophisticated and efficient strategies to achieve structural diversity. nih.gov

One of the most promising avenues is the application of transition-metal-catalyzed cross-coupling reactions . These methods allow for the precise and controlled introduction of various substituents onto the quinoxaline core. For instance, palladium-catalyzed reactions can be envisioned for the arylation or alkylation of the amine group, or for functionalizing the aromatic ring of this compound. Similarly, copper-catalyzed reactions, which have shown utility in the C-H amination of tetrahydroquinoxalines, could be adapted to introduce additional amino groups, thereby creating novel diaminoquinoxaline structures. nih.gov

Diversity-oriented synthesis (DOS) is another powerful strategy that is expected to play a pivotal role. derpharmachemica.com DOS aims to create libraries of structurally diverse small molecules, which can then be screened for various biological or material properties. derpharmachemica.com For this compound, a DOS approach could involve a series of parallel reactions where the amine and methoxy (B1213986) groups, as well as the quinoxaline ring itself, are systematically modified. This could lead to the rapid generation of a large number of unique derivatives with varied electronic and steric properties.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. sapub.org The development of catalytic systems based on earth-abundant and non-toxic metals like iron and nickel is a key area of focus. mdpi.com Moreover, the use of environmentally benign solvents, such as water or ethanol, and energy-efficient reaction conditions, like microwave irradiation or photocatalysis, are becoming more prevalent. ingentaconnect.com Photocatalysis, in particular, offers a mild and selective way to forge new bonds and could be instrumental in the functionalization of the this compound scaffold.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Transition-Metal Catalysis | Arylation, alkylation, and amination of the quinoxaline core. | High selectivity, broad substrate scope. |

| Diversity-Oriented Synthesis | Rapid generation of large libraries of derivatives. | Efficient exploration of chemical space. |

| Green Chemistry Approaches | Use of eco-friendly catalysts, solvents, and energy sources. | Reduced environmental impact, increased sustainability. |

| Photocatalysis | Mild and selective C-H functionalization and bond formation. | High efficiency, novel reactivity. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The synergy between computational power and chemical sciences is set to revolutionize the way we discover and synthesize new molecules. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering unprecedented tools for accelerating research in the field of this compound chemistry.

Predictive modeling is a key application of AI/ML in this context. Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic transformations. bohrium.comresearchgate.net For this compound, this could mean predicting the optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve the highest yield of a desired derivative, thereby minimizing trial-and-error experimentation. researchgate.net Furthermore, AI can aid in the prediction of various physicochemical and biological properties of yet-to-be-synthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising profiles.

In the realm of drug discovery , AI and ML are becoming indispensable. derpharmachemica.combohrium.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govarabjchem.org These models can then be used to virtually screen large libraries of compounds and identify those with the highest potential as therapeutic agents. Molecular docking and dynamics simulations, often guided by machine learning, can provide detailed insights into how these molecules interact with biological targets at the atomic level. nih.govarabjchem.org

| AI/ML Application | Relevance to this compound Chemistry | Potential Impact |

| Predictive Modeling | Optimization of reaction conditions and prediction of properties. | Reduced experimental effort, accelerated discovery. |

| Drug Discovery | Virtual screening, QSAR modeling, and target interaction analysis. | Faster identification of potential drug candidates. |

| Retrosynthetic Analysis | Design of novel and efficient synthetic routes. | Innovation in synthetic strategy. |

| Automated Synthesis | Integration with robotic platforms for autonomous synthesis. | High-throughput synthesis and screening. |

Advanced Characterization Techniques for Intricate Quinoxaline Structures

As the synthesis of increasingly complex derivatives of this compound becomes feasible, the need for powerful analytical techniques to unambiguously determine their structures becomes paramount. The subtle interplay of substituents and their spatial arrangement can have a profound impact on a molecule's properties, necessitating the use of advanced characterization methods.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone of modern structural elucidation. bohrium.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity of atoms within a molecule. ingentaconnect.comarabjchem.orgrsc.org For derivatives of this compound, 2D NMR can be used to definitively assign proton and carbon signals, distinguish between isomers, and determine the regiochemistry of substitution reactions.

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of the molecule's atomic arrangement in the solid state. nih.govipp.ptderpharmachemica.comresearchgate.net This technique is particularly crucial for determining the absolute stereochemistry of chiral derivatives and for understanding the intermolecular interactions that govern crystal packing. derpharmachemica.com For complex quinoxaline structures, single-crystal X-ray analysis can reveal subtle conformational details that are not accessible through other methods.

Mass spectrometry (MS) has also evolved into a highly sophisticated tool for structural analysis. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. nih.gov Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), can be used to fragment molecules in a controlled manner, providing valuable information about their substructures and connectivity. researchgate.netbohrium.comnih.gov This is particularly useful for characterizing complex mixtures and for identifying metabolites of quinoxaline derivatives in biological systems. bohrium.comnih.gov

| Characterization Technique | Information Provided | Application to Quinoxaline Structures |

| 2D NMR Spectroscopy | Atomic connectivity, isomer differentiation. | Unambiguous assignment of complex spectra. |

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, stereochemistry. | Definitive structural determination. |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition. | Confirmation of molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns. | Elucidation of substructures and connectivity. |

Interdisciplinary Research at the Interface of this compound Chemistry, Materials Science, and Chemical Biology

The true potential of this compound chemistry will be realized through its application in interdisciplinary research, where its unique properties can be harnessed to address challenges in materials science and chemical biology.

In materials science , the electron-deficient nature of the quinoxaline ring makes it an attractive building block for organic electronic materials. nih.gov Derivatives of this compound could be designed and synthesized to function as n-type semiconductors in organic field-effect transistors (OFETs) or as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). bohrium.comfrontiersin.orgqmul.ac.uk The ability to tune the electronic properties of these materials through chemical modification of the this compound scaffold is a key advantage.

The inherent fluorescence of many quinoxaline derivatives also opens up possibilities for their use as fluorescent probes and sensors . ingentaconnect.com By incorporating specific recognition motifs into the this compound structure, it is possible to create chemosensors that exhibit a colorimetric or fluorescent response upon binding to specific ions or molecules. arabjchem.orgnih.gov For example, quinoxaline-based probes have been developed for the detection of metal ions like Fe³⁺ and Cu²⁺. arabjchem.org This approach could be extended to create sensors for biologically important analytes or environmental pollutants.

In the realm of chemical biology , derivatives of this compound could serve as valuable tools for studying biological processes. Their ability to interact with biomolecules, such as DNA and proteins, makes them interesting candidates for the development of therapeutic agents or diagnostic probes. taylorandfrancis.com For instance, quinoxaline-based compounds have been investigated as fluorescent probes for imaging nucleic acids within mitochondria. rsc.org The diverse biological activities associated with the quinoxaline scaffold, including antimicrobial, antiviral, and anticancer properties, provide a strong rationale for exploring the therapeutic potential of novel this compound derivatives. nih.govnih.govsapub.orgmdpi.comnih.gov

| Interdisciplinary Field | Potential Application of this compound Derivatives | Key Features |

| Materials Science | Organic electronics (OFETs, OLEDs, OSCs). | Tunable electronic properties, electron-deficient core. |

| Fluorescent Probes | Sensing of ions, molecules, and biomolecules. | Inherent fluorescence, potential for specific recognition. |

| Chemical Biology | Therapeutic agents, diagnostic probes, imaging agents. | Bioactivity, ability to interact with biomolecules. |

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxyquinoxalin-5-amine, and what key reagents are involved?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the quinoxaline core. A plausible route includes nucleophilic substitution or metal-catalyzed coupling reactions. For example, the methoxy group can be introduced via alkylation using methyl iodide under basic conditions, while the amine group may be introduced via Buchwald-Hartwig amination using palladium catalysts and ligands like Xantphos. Key reagents include sodium hydride (for deprotonation), methyl iodide (for methoxylation), and ammonia or primary amines for amination .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C): To confirm substitution patterns and electronic environments of the quinoxaline ring.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- X-ray Crystallography : To resolve ambiguities in regiochemistry, especially if synthetic intermediates have multiple possible isomers .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in airtight containers at –20°C, protected from moisture and oxygen. Degradation can be monitored via periodic HPLC analysis. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the methoxy or amine groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when competing substitution reactions occur?

- Methodological Answer : Competing reactions (e.g., multiple substitutions on the quinoxaline ring) can be mitigated by:

Q. What strategies are effective in resolving contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay conditions, impurities, or off-target effects. Address these by:

- Orthogonal Assays : Validate activity using both cell-based and enzymatic assays.

- Purity Verification : Use HPLC-MS to confirm compound integrity.

- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible.

- Data Transparency : Share raw data and protocols to enable cross-lab validation .

Q. How does the electronic nature of the methoxy and amine groups influence the reactivity of this compound in further derivatization?

- Methodological Answer :

- Methoxy Group : Acts as an electron-donating group, activating the quinoxaline ring toward electrophilic substitution at specific positions.

- Amine Group : Can participate in hydrogen bonding or act as a directing group in metal-catalyzed cross-coupling. Computational modeling (DFT) can predict reactive sites, guiding synthetic planning .

Q. What computational tools are recommended for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins. Pair with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Management and Reproducibility

Q. How should researchers handle and archive data for this compound to ensure reproducibility and compliance with open science practices?

- Methodological Answer :

- Metadata Documentation : Record synthetic conditions (solvents, catalysts, temperatures), characterization data, and assay protocols.

- Public Repositories : Deposit raw NMR, MS, and bioactivity data in platforms like PubChem or Zenodo.

- Long-Term Storage : Retain original datasets for 5–10 years, as per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.